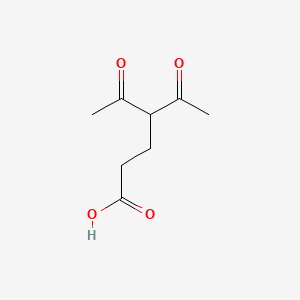

4-Acetyl-5-oxohexanoic acid

CAS No.: 54605-46-8

Cat. No.: VC18676189

Molecular Formula: C8H12O4

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54605-46-8 |

|---|---|

| Molecular Formula | C8H12O4 |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | 4-acetyl-5-oxohexanoic acid |

| Standard InChI | InChI=1S/C8H12O4/c1-5(9)7(6(2)10)3-4-8(11)12/h7H,3-4H2,1-2H3,(H,11,12) |

| Standard InChI Key | MTVIFYGHTHZUKX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(CCC(=O)O)C(=O)C |

Introduction

Physicochemical Properties

Structural Characteristics

The molecule features a hexanoic acid chain with an acetyl group (-COCH) at carbon 4 and a keto group (=O) at carbon 5. This arrangement confers dual electrophilic sites, enabling diverse reactivity. X-ray crystallography and NMR analyses confirm a planar conformation at the keto group, while the acetyl moiety adopts a staggered configuration . The IUPAC name, 4-acetyl-5-oxohexanoic acid, reflects this substitution pattern .

Physical Parameters

Key physical properties include:

-

Melting Point: 14°C

-

Boiling Point: 160°C at 2.5 kPa

-

Density: 1.10 g/cm³

These properties influence solubility and reactivity, with the low LogP suggesting preferential partitioning in aqueous environments .

Synthesis and Industrial Production

Conventional Synthesis Routes

Two primary methods dominate laboratory-scale synthesis:

-

Aldol Condensation:

Acetone reacts with acrylic acid methyl ester in ethanol under basic conditions (e.g., sodium ethoxide), yielding 4-acetyl-5-oxohexanoic acid after acid hydrolysis. This method achieves 80% yield under optimized conditions . -

Decarboxylation of Ethyl Acetoacetate Derivatives:

Ethyl acetoacetate undergoes alkylation with 1,4-dibromobutane, followed by hydrolysis and decarboxylation. Continuous flow reactors enhance efficiency, achieving 90% purity post-distillation.

By-Product Management

Mesityl oxide (a dimer of acetone) forms as a major by-product during synthesis. Industrial protocols employ fractional distillation at 95–105°C under reduced pressure (2.5 mbar) to isolate the target compound .

Chemical Reactivity and Derivatives

Keto-Enol Tautomerism

The 5-oxo group facilitates tautomerization, forming an enol intermediate that participates in conjugate additions. This reactivity is exploited in synthesizing heterocycles like pyrroles :

Esterification

Reaction with ethanol under acidic conditions produces ethyl 4-acetyl-5-oxohexanoate (CAS 2832-10-2), a precursor in fragrance synthesis. Key parameters:

Biological and Environmental Applications

Bacterial Xenobiotic Metabolism

As a bacterial metabolite, 4-acetyl-5-oxohexanoic acid facilitates the degradation of synthetic pollutants. Pseudomonas species utilize it to metabolize cyclohexanol derivatives, enabling bioremediation of industrial effluents .

Comparative Analysis with Structural Analogs

The dual functionalization of 4-acetyl-5-oxohexanoic acid confers distinct advantages in synthetic flexibility compared to analogs .

Industrial and Research Applications

Fine Chemical Synthesis

-

Fragrances: Ethyl ester derivatives impart fruity notes in perfumes .

-

Pharmaceutical Intermediates: Used in synthesizing pyrrole-based drugs .

Material Science

Cross-linking with polyols enhances thermoplastic elasticity, with applications in biodegradable polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume